molecular formula C21H26N2O3S B2582314 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide CAS No. 941992-27-4

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2582314
CAS RN: 941992-27-4
M. Wt: 386.51
InChI Key: DMAUKHUQOSVSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinolone sulfonamides and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one, a related compound, has been described, showcasing its role as a coupling component for the synthesis of azo disperse dyes, highlighting the chemical versatility of tetrahydroquinoline derivatives in the creation of compounds with potential application in materials science (Rufchahi & Mohammadinia, 2014).
  • A study on novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety presented them as a new class of antitumor agents, indicating their significant potential in medicinal chemistry for the development of cancer therapeutics (Alqasoumi et al., 2010).

Biochemical Applications

  • Isoquinolinesulfonamides, closely related to the chemical structure , were identified as potent and selective inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, illustrating the compound's relevance in biochemical research focused on signal transduction and molecular pharmacology (Hidaka et al., 1984).
  • Another study explored the structural basis for the interaction between carbonic anhydrase and tetrahydroisoquinolin-2-ylsulfonamides, providing insights into designing selective inhibitors for therapeutically relevant isozymes, demonstrating the compound's application in drug design and enzymology (Mader et al., 2011).

Antimicrobial and Antitumor Activities

  • Synthesis and characterization of quinazoline derivatives, similar in structural complexity to the compound , were conducted, showing potential as diuretic and antihypertensive agents, and indicating the compound's application in developing treatments for cardiovascular diseases (Rahman et al., 2014).
  • Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates were synthesized and analyzed for antimicrobial activity, showcasing the potential of such compounds in addressing bacterial and fungal infections (Vanparia et al., 2010).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-5-12-23-20-10-8-18(14-17(20)7-11-21(23)24)22-27(25,26)19-9-6-15(2)16(3)13-19/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAUKHUQOSVSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

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